2,6-Difluorobenzenethiol

Overview

Description

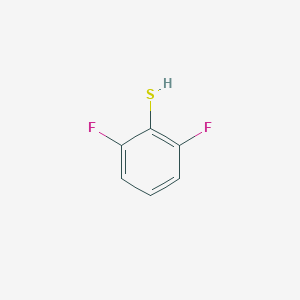

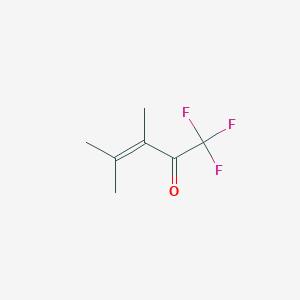

2,6-Difluorobenzenethiol is a useful research compound. Its molecular formula is C6H4F2S and its molecular weight is 146.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Chemistry and Synthesis :

- Synthesis of Fluorobenzylacylurea Pesticides : 2,6-Difluorobenzamide, derived from 2,6-difluorobenzonitrile (related to 2,6-Difluorobenzenethiol), is used in synthesizing fluorobenzylacylurea class pesticide intermediates. This synthesis is part of a greener approach to producing 2,6-difluorobenzamide using non-catalytic hydrolysis in high-temperature liquid water (Ren Haoming, 2011).

Molecular Structure Analysis :

- Gas-Phase Electron Diffraction Studies : The molecular structures of compounds like 2,6-difluorobenzenamine, closely related to this compound, have been studied using gas-phase electron diffraction. These studies help understand the impact of fluorine substituents on molecular structures (É. Csákvárí & I. Hargittai, 1992).

Materials Science and Polymer Chemistry :

- Synthesis of Poly(phenylene oxide) Polymers : Oxidative polymerization of 2,6-difluorophenol (a compound related to this compound) is used to synthesize crystalline poly(2,6-difluoro-1,4-phenylene oxide). This polymerization is enabled by the Fe-salen complex and hydrogen peroxide, resulting in polymers with unique properties (R. Ikeda et al., 2000).

Fluorescent Materials and Probes :

- Development of Fluorescent Scaffolds : Compounds such as 2,6-bis(arylsulfonyl)anilines, synthesized from this compound derivatives, show high fluorescence emissions in the solid state. These compounds are used as fluorescent materials and as turn-on-type probes based on aggregation-induced emission (Teruo Beppu et al., 2014).

Biodegradation Studies :

- Degradation of Difluorobenzenes : Studies on the biodegradation of difluorobenzenes, which are structurally related to this compound, are crucial for understanding the environmental impact of these compounds. They are used in the industrial synthesis of pharmaceutical and agricultural chemicals (I. Moreira et al., 2009).

Environmental Studies :

- Use in Terrestrial Biomass Proxies : Methoxyphenols like 2,6-dimethoxyphenol, related to this compound, are used as proxies for terrestrial biomass in studies of lignin chemical changes during hydrothermal alteration (C. Vane & G. Abbott, 1999).

Mechanism of Action

Target of Action

The primary targets of 2,6-Difluorobenzenethiol are currently not well-defined in the literature. This compound is a derivative of benzenethiol, which is known to interact with various biological targets. The specific targets of this compound and their roles remain to be elucidated .

Biochemical Analysis

Cellular Effects

It is known that thiol-containing compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2,6-Difluorobenzenethiol in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized .

Properties

IUPAC Name |

2,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALORHWWZVBSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541677 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172366-44-8 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)](/img/structure/B64291.png)